

# Cardiovascular Safety of Relugolix: A Head-to-Head Comparison with GnRH Agonists

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Relugolix-d6 |           |
| Cat. No.:            | B15559322    | Get Quote |

A detailed review for researchers, scientists, and drug development professionals on the cardiovascular safety profile of the oral GnRH antagonist, Relugolix, compared to traditional GnRH agonists.

The landscape of androgen deprivation therapy (ADT) for prostate cancer is evolving, with a growing emphasis on minimizing cardiovascular toxicities. This guide provides an objective comparison of the cardiovascular safety of Relugolix, an oral gonadotropin-releasing hormone (GnRH) antagonist, with that of GnRH agonists like leuprolide. The information presented herein is based on data from the pivotal HERO trial and other relevant studies.

# Comparative Analysis of Cardiovascular Adverse Events

The phase 3 HERO trial provides the most robust direct comparison of cardiovascular outcomes between Relugolix and the GnRH agonist leuprolide in men with advanced prostate cancer.[1][2][3] A prespecified analysis of the trial revealed a significantly lower incidence of major adverse cardiovascular events (MACE) in patients treated with Relugolix.[2][3]

Table 1: Incidence of Major Adverse Cardiovascular Events (MACE) in the HERO Trial



| Outcome                                                                                            | Relugolix (n=622) | Leuprolide (n=308) | Hazard Ratio (95%<br>CI) |
|----------------------------------------------------------------------------------------------------|-------------------|--------------------|--------------------------|
| MACE Incidence                                                                                     | 2.9%              | 6.2%               | 0.46 (0.24-0.88)         |
| MACE was a composite of non-fatal myocardial infarction, non-fatal stroke, and all-cause death.[4] |                   |                    |                          |

The cardiovascular benefits of Relugolix were even more pronounced in a subgroup of patients with a history of MACE.[5]

Table 2: MACE Incidence in Patients with a History of MACE in the HERO Trial

| Outcome        | Relugolix | Leuprolide |
|----------------|-----------|------------|
| MACE Incidence | 3.6%      | 17.8%      |

Real-world data from analyses of the Eudra-Vigilance and FDA databases also suggest a lower risk of certain cardiovascular events with GnRH antagonists compared to agonists.[6] For instance, the GnRH antagonist degarelix was associated with a lower risk of myocardial infarction compared to GnRH agonists.[6]

Table 3: Cardiovascular Events with GnRH Agonists and Antagonists from Real-World Database Analysis



| Drug Class                    | Drug      | CV Events Reported (%) |
|-------------------------------|-----------|------------------------|
| GnRH Antagonist               | Degarelix | 6%                     |
| GnRH Agonists                 | Buserelin | 9%                     |
| Goserelin                     | 7%        |                        |
| Leuprorelin                   | 5%        | _                      |
| Triptorelin                   | 5%        | _                      |
| Data from Eudra-Vigilance and |           | _                      |
| FDA databases until           |           |                        |
| September 2021.[6]            |           |                        |

# **Experimental Protocols: The HERO Trial**

The HERO trial (NCT03085095) was a 48-week, global, randomized, open-label, phase 3 study designed to compare the efficacy and safety of Relugolix with leuprolide acetate in men with androgen-sensitive advanced prostate cancer.[2][3][7]

#### **Inclusion Criteria:**

- Men aged 18 years or older with histologically or cytologically confirmed adenocarcinoma of the prostate requiring at least one year of continuous ADT.[4]
- Candidates for ADT for either:
  - Evidence of biochemical or clinical relapse after local primary intervention with curative intent.
  - Newly diagnosed castration-sensitive metastatic disease.
  - Advanced localized disease.
- Serum testosterone level of ≥150 ng/dL.
- Eastern Cooperative Oncology Group (ECOG) performance-status score of 0 or 1.



#### **Exclusion Criteria:**

- History of myocardial infarction, stroke, or thromboembolic event within the previous 6 months.[4]
- Known uncontrolled hypertension.
- Prior systemic therapy for prostate cancer, except for neoadjuvant or adjuvant therapy completed more than 12 months before randomization.

### Treatment Arms:

- Relugolix: A single 360-mg loading dose on the first day, followed by an oral dose of 120 mg once daily.[2][3]
- Leuprolide Acetate: Injections of 22.5 mg (or 11.25 mg in Japan and Taiwan) every 3 months. [8]

### **Endpoints:**

- Primary Efficacy Endpoint: Sustained suppression of testosterone to castrate levels (<50 ng/dL) from day 29 through week 48.[2][3]</li>
- Key Secondary Efficacy Endpoints: Castration rates on day 4, profound castration rates (<20 ng/dL) on day 15, and PSA response at day 15.[3]</li>
- Safety Endpoint: Incidence of adverse events, including a prespecified analysis of MACE.[2]
   [3]

Statistical Analysis: The primary endpoint was assessed for noninferiority and then for superiority. The cardiovascular safety analysis was a prespecified, descriptive comparison of MACE incidence.[3]

# Signaling Pathways and Mechanism of Action

The differing cardiovascular safety profiles of Relugolix and GnRH agonists may be attributable to their distinct mechanisms of action at the pituitary GnRH receptors.



## **Relugolix (GnRH Antagonist)**

Relugolix is a competitive antagonist of GnRH receptors in the anterior pituitary gland.[9][10] [11][12][13] By blocking the receptor, it directly prevents the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a rapid and profound decrease in testosterone levels without an initial surge.[11]



Click to download full resolution via product page



Caption: Relugolix competitively blocks GnRH receptors, inhibiting downstream signaling.

# **GnRH Agonists (e.g., Leuprolide)**

GnRH agonists initially stimulate the GnRH receptors, causing a transient surge in LH, FSH, and consequently, testosterone.[2][3] This "flare" is followed by receptor downregulation and desensitization, eventually leading to suppressed gonadotropin and testosterone levels.[14]



Click to download full resolution via product page

Caption: GnRH agonists initially stimulate, then downregulate GnRH receptors.

# **Experimental Workflow of the HERO Trial**

The workflow of the HERO trial involved several key stages from patient screening to the final analysis.





Click to download full resolution via product page

Caption: Workflow of the phase 3 HERO clinical trial.

### Conclusion

The available evidence, primarily from the HERO trial, indicates a more favorable cardiovascular safety profile for Relugolix compared to the GnRH agonist leuprolide.[1][2][3] The 54% lower risk of MACE with Relugolix, particularly in men with a history of cardiovascular events, is a significant finding for clinicians and researchers.[5] The distinct mechanism of action of Relugolix, which avoids the initial testosterone surge seen with GnRH agonists, is a plausible explanation for this improved cardiovascular safety.[11] These findings support the consideration of Relugolix as a standard of care for androgen deprivation therapy, especially in



patients with pre-existing cardiovascular comorbidities or risk factors. Further long-term studies and real-world evidence will continue to delineate the cardiovascular benefits of GnRH antagonists in the management of advanced prostate cancer.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. ASCO American Society of Clinical Oncology [asco.org]
- 3. ascopubs.org [ascopubs.org]
- 4. Impact of Concomitant Cardiovascular Therapies on Efficacy and Safety of Relugolix vs Leuprolide: Subgroup Analysis from HERO Study in Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cardiovascular adverse events-related to GnRH agonists and GnRH antagonists: analysis
  of real-life data from Eudra-Vigilance and Food and Drug Administration databases entries PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oral Relugolix for Androgen-Deprivation Therapy in Advanced Prostate Cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ce.mayo.edu [ce.mayo.edu]
- 9. What is the mechanism of Relugolix? [synapse.patsnap.com]
- 10. urology-textbook.com [urology-textbook.com]
- 11. biomedres.us [biomedres.us]
- 12. Relugolix | C29H27F2N7O5S | CID 10348973 PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
- 14. Physiology, Gonadotropin-Releasing Hormone StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [Cardiovascular Safety of Relugolix: A Head-to-Head Comparison with GnRH Agonists]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15559322#cardiovascular-safety-profile-of-relugolix-compared-to-gnrh-agonists]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com